4-Bromo-3-methyl-5-phenylpyrazolidine
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Overview
Description
4-Bromo-3-methyl-5-phenylpyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one bromine atom, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-phenylpyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenylpyrazolidine with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-5-phenylpyrazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can lead to the formation of dehalogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidines, pyrazolidinones, and dehalogenated derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Bromo-3-methyl-5-phenylpyrazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-5-phenylpyrazolidine involves its interaction with specific molecular targets. The bromine atom and the pyrazolidine ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylpyrazolidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-3-methylpyrazolidine: Lacks the phenyl group, affecting its chemical properties and applications.
4-Bromo-5-phenylpyrazolidine: Lacks the methyl group, leading to variations in its reactivity and stability.
Uniqueness
4-Bromo-3-methyl-5-phenylpyrazolidine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-bromo-3-methyl-5-phenylpyrazolidine |
InChI |
InChI=1S/C10H13BrN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,1H3 |
InChI Key |
DFGHARNRZWXSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(NN1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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